molecular formula C12H10ClF3N2O3S B2974189 [5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol CAS No. 318469-34-0

[5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol

Cat. No.: B2974189
CAS No.: 318469-34-0
M. Wt: 354.73
InChI Key: LBMPEPGKXYHIAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol is a pyrazole derivative featuring a trifluoromethyl (-CF₃) group at position 3, a methyl group at position 1, and a sulfonyl-linked 4-chlorophenyl moiety at position 3.

Notably, a closely related variant, [5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol (CAS: 318239-52-0), differs by replacing the sulfonyl (-SO₂-) group with a sulfanyl (-S-) bridge. This analog has a molecular weight of 322.74 g/mol and is commercially available as a bioactive small molecule .

Properties

IUPAC Name

[5-(4-chlorophenyl)sulfonyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClF3N2O3S/c1-18-11(9(6-19)10(17-18)12(14,15)16)22(20,21)8-4-2-7(13)3-5-8/h2-5,19H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMPEPGKXYHIAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)CO)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol (CAS No. 318469-34-0) is a pyrazole derivative that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

  • Molecular Formula : C12H10ClF3N2O3S
  • Molecular Weight : 396.77 g/mol
  • Physical State : Solid
  • Purity : 95%

The structural characteristics of this compound contribute to its biological activity, particularly the presence of the chlorophenyl sulfonyl group and the trifluoromethyl moiety.

Antibacterial and Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant antibacterial activity. For instance, studies have shown that related compounds can inhibit various bacterial strains such as E. coli and Bacillus subtilis at concentrations as low as 40 µg/mL. The specific mechanism often involves interference with bacterial cell wall synthesis or function.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For example, a study reported that compounds with similar structures showed up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard anti-inflammatory drugs like dexamethasone .

Anticancer Activity

The anticancer potential of this pyrazole derivative is notable. In vitro studies have indicated that it can induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. A recent study highlighted that pyrazole compounds demonstrated significant cytotoxic effects against A-431 and Jurkat cell lines, with IC50 values lower than those of reference drugs like doxorubicin .

Enzyme Inhibition

The compound also exhibits enzyme inhibition properties, particularly against carbonic anhydrases (CAs). This is relevant for its potential use in treating conditions like glaucoma and edema. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring enhance inhibitory potency against specific isoforms of CAs .

Data Table of Biological Activities

Activity TypeTest Organism/Cell LineConcentration (µg/mL)Inhibition (%)
AntibacterialE. coli40Significant
Anti-inflammatoryTNF-α Production10Up to 85%
AnticancerA-431 Cell LineVariesSignificant
Enzyme InhibitionCarbonic AnhydraseVariesSignificant

Case Study 1: Antimicrobial Efficacy

In a study published in the Brazilian Journal of Pharmaceutical Sciences, researchers synthesized several pyrazole derivatives and evaluated their antimicrobial efficacy against standard bacterial strains. The results indicated that derivatives similar to this compound exhibited promising antibacterial activity, particularly against resistant strains .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of pyrazole derivatives, revealing that they could significantly reduce inflammatory markers in vitro. The study utilized human peripheral blood mononuclear cells (PBMCs) to assess cytokine production post-treatment with the compound .

Comparison with Similar Compounds

Substituent Position and Bioactivity

The position of the trifluoromethyl (-CF₃) group on the pyrazole ring significantly impacts bioactivity. For example:

  • Compound 7c (5-(1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-ol) exhibits potent antibacterial activity against Xanthomonas oryzae (Xoo) with an EC₅₀ of 11.22 µg/mL.
  • Compound 8a (5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-ol), where the -CF₃ group shifts to position 3, shows reduced activity (EC₅₀ > 50 µg/mL) .

This suggests that the -CF₃ group at position 5 enhances lipophilicity and antibacterial efficacy compared to position 3. The target compound’s -CF₃ at position 3 may similarly limit its potency in antimicrobial applications.

Role of Sulfonyl vs. Sulfanyl Linkers

  • Sulfanyl (-S-) : The sulfanyl analog (CAS: 318239-52-0) is marketed for research but lacks explicit bioactivity data. Sulfanyl groups generally reduce oxidative stability compared to sulfonyl .

Comparison with 1,3,4-Oxadiazole Derivatives

Six 1,3,4-oxadiazole derivatives featuring the 1-methyl-3-(trifluoromethyl)pyrazole core were synthesized (). Key comparisons include:

Compound Substituent Melting Point (°C) Yield (%) Notable Properties
1 4-Bromobenzylthio 113–114 83.3 High yield, white solid
4 2-Chlorothiazolylmethylthio 94–95 81.3 Yellow solid, moderate herbicidal activity
6 2-Fluorobenzylthio 101–102 78.2 White solid, potential CNS activity

The target compound’s hydroxymethyl group distinguishes it from these analogs, likely altering solubility and target affinity .

Herbicidal Activity: Pyroxasulfone as an Analog

Pyroxasulfone (KIH-485), a commercial herbicide, shares the 1-methyl-3-(trifluoromethyl)pyrazole core but includes a difluoromethoxy and isoxazole sulfonyl group. It exhibits high selectivity and residual activity in crops, highlighting the importance of sulfonyl linkages and fluorinated substituents in agrochemical design .

Structural and Functional Insights

  • Lipophilicity : Derivatives with aromatic substituents (e.g., 4-chlorophenyl) show enhanced bioactivity due to increased lipophilicity, aiding membrane penetration .
  • Alkyl Linker Length : In compounds 8b–8d, increasing alkyl chain length (n=8–12) improves antibacterial activity against Pseudomonas syringae (Psa), suggesting flexibility in binding pocket accommodation .
  • Synthetic Feasibility: The target compound’s synthesis would likely follow routes similar to , involving hydrazinolysis and nucleophilic substitution, but requires optimization for the sulfonyl group.

Q & A

Q. What are the common synthetic routes for preparing [5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol, and what purification methods are recommended?

The synthesis typically involves multi-step reactions starting with functionalized pyrazole precursors. For example:

  • Condensation reactions : Reacting 5-(4-chlorophenyl)sulfonyl-1-methyl-3-(trifluoromethyl)pyrazole intermediates with formaldehyde or equivalent methylene donors under basic conditions (e.g., KOH/DMSO) to introduce the hydroxymethyl group .
  • Purification : Recrystallization from ethanol or ethanol-water mixtures is effective for isolating high-purity crystalline products. Column chromatography (silica gel, hexane/ethyl acetate gradient) may be required for intermediates with polar substituents .

Q. Key Parameters :

StepConditionsYield Optimization
SulfonationChlorosulfonic acid, 0–5°C, 2–4 hrsControl exothermicity to avoid side products
HydroxymethylationKOH/DMSO, reflux (~80°C), 3–5 hrsMonitor by TLC for completion

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • X-ray crystallography : Use SHELXL (via SHELX suite) for refining crystal structures. Single-crystal diffraction resolves the sulfonyl and trifluoromethyl group orientations, critical for confirming regiochemistry .
  • NMR : 19F^{19}\text{F} NMR is essential for confirming trifluoromethyl group integrity (δ60\delta \approx -60 to 65-65 ppm). 1H^{1}\text{H} NMR distinguishes the methyl (singlet, δ2.5\delta \approx 2.5 ppm) and hydroxymethyl protons (broad singlet, δ4.3\delta \approx 4.3 ppm) .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) ensure purity assessment and detect hydrolytic degradation products .

Advanced Research Questions

Q. How can computational tools like Multiwfn and DFT calculations elucidate the electronic properties of this compound?

  • Multiwfn : Analyze electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites. The sulfonyl group exhibits strong electron-withdrawing effects, while the trifluoromethyl group contributes to lipophilicity .
  • DFT : Optimize geometries at the B3LYP/6-311++G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gaps). Correlate these with experimental UV-Vis spectra to predict reactivity in biological systems .

Q. Example Findings :

PropertyValue (eV)Biological Relevance
HOMO-6.2Electrophilic attack susceptibility
LUMO-1.8Electron-deficient regions for nucleophilic interactions

Q. What strategies are recommended for resolving contradictions in biological activity data across studies?

  • Structure-activity relationship (SAR) : Compare substituent effects with COX-2 inhibitors like celecoxib (). The sulfonyl group may mimic sulfonamide pharmacophores, but steric hindrance from the trifluoromethyl group could reduce binding affinity .
  • Dose-response assays : Use IC50_{50} values from enzyme inhibition (e.g., COX-2) and cellular assays (e.g., LPS-induced inflammation models) to distinguish direct activity vs. off-target effects .

Q. Troubleshooting Checklist :

  • Confirm compound stability under assay conditions (pH, temperature).
  • Validate target engagement via competitive binding assays.

Q. How can crystallographic data (e.g., SHELX refinements) resolve ambiguities in molecular conformation?

  • SHELXL refinement : Apply restraints for disordered trifluoromethyl or sulfonyl groups. High-resolution data (0.8\leq 0.8 Å) enables anisotropic displacement parameter modeling, critical for detecting rotational flexibility in the 4-chlorophenyl ring .
  • Hydrogen bonding : Identify intermolecular interactions (e.g., hydroxymethyl OH⋯O=sulfonyl) that stabilize crystal packing, which may correlate with solubility profiles .

Case Study :
In , the dihedral angle between pyrazole and 4-chlorophenyl rings was refined to 12.512.5^\circ, confirming minimal conjugation and highlighting steric effects from the trifluoromethyl group.

Q. What methodologies are effective for analyzing metabolic stability and degradation pathways?

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor via LC-MS/MS. Major Phase I metabolites often result from hydroxymethyl oxidation to carboxylic acid derivatives .
  • Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions. The sulfonyl group is prone to hydrolysis under basic conditions, generating 4-chlorobenzenesulfonic acid as a degradation product .

Q. How can researchers design analogs to improve solubility without compromising activity?

  • Bioisosteric replacement : Replace the trifluoromethyl group with cyano or nitro groups to reduce hydrophobicity while maintaining electron-withdrawing effects .
  • Prodrug strategies : Introduce phosphate or acetyl groups to the hydroxymethyl moiety for enhanced aqueous solubility, with enzymatic cleavage in target tissues .

Q. Example Analog Data :

AnalogSolubility (mg/mL)COX-2 IC50_{50} (nM)
Parent0.1245
Cyano-substituted0.3552
Phosphate prodrug1.848

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.